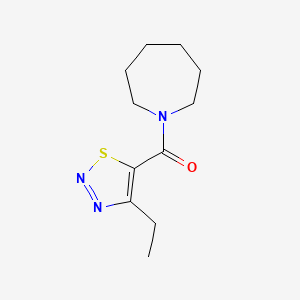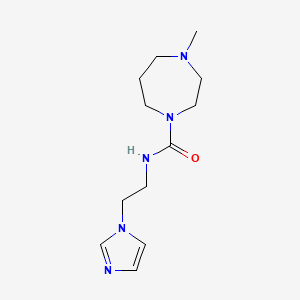
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol, also known as DMFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFE is a synthetic compound that belongs to the class of ethanolamines and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol may exert its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to interact with the GABAergic system, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to exhibit low toxicity, which makes it a suitable compound for in vitro and in vivo experiments. However, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has certain limitations for lab experiments. It has poor solubility in water, which may limit its use in some experiments. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol also has a short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One potential direction is to investigate the potential anticancer activity of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in more detail. Another direction is to explore the potential of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol as a treatment for neurological disorders such as depression and anxiety. Furthermore, the development of new synthetic methods for 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol may improve the yield and purity of the compound, which may facilitate its use in various scientific research applications.
Synthesemethoden
The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol involves the reaction of 4-fluorophenylacetic acid with 2,5-dimethylmorpholine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to yield 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. The yield of 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol can be improved by using different reducing agents such as sodium borohydride or by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been found to exhibit various therapeutic applications in scientific research. It has been reported to possess analgesic, anti-inflammatory, and anticonvulsant properties. 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has also been found to exhibit antidepressant and anxiolytic effects. Furthermore, 2-(2,5-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been reported to have potential anticancer activity.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10-9-18-11(2)7-16(10)8-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGWZRMRZFEAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)
![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571188.png)
![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
